N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide
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Overview
Description
The compound N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide is a synthetically derived molecule that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. The structural complexity and potential pharmacological activities of this compound make it a subject of considerable research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide can be synthesized through multiple synthetic routes, involving the cyclization of precursor compounds and subsequent functional group modifications. Typical reaction conditions include controlled temperatures, pH adjustments, and the use of catalysts to facilitate the cyclization and oxidation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This typically includes scalable synthesis routes, continuous flow reactions, and the use of industrial reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the oxalamide and quinoline rings makes it reactive under different chemical environments.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvent systems, temperature control, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The reactions typically yield derivatives of the original compound, with modifications at the functional groups. For instance, oxidation reactions may introduce hydroxyl groups, while substitution reactions can replace hydrogen atoms with other functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide serves as a precursor for the synthesis of more complex molecules. Its unique structure allows for its use in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: This compound has shown potential in biological assays, particularly in targeting specific enzymes or receptors. Its structure-activity relationship (SAR) has been studied to design analogs with enhanced biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in the production of complex organic compounds.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism by which N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide exerts its effects is subject to ongoing research. it is believed to interact with specific molecular targets such as enzymes or receptors, altering their activity. This interaction can modulate signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide include other oxalamide derivatives and quinoline-based compounds. These compounds share structural similarities but differ in functional group modifications, leading to variations in their chemical reactivity and biological activities.
Highlighting Uniqueness: What sets this compound apart is its specific combination of functional groups and ring systems, which provide a unique platform for chemical modifications and biological interactions. This uniqueness is leveraged in designing new molecules with tailored properties for specific applications.
Biological Activity
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a central oxalamide group connected to a hexahydropyridoquinoline moiety , which is known for its diverse biological properties. The molecular formula is C17H21N3O3 with a molecular weight of approximately 315.37 g/mol. Key structural components include:
- Oxalamide Core : Characterized by two carbonyl groups (C=O) linked by nitrogen atoms (N).
- Hexahydropyridoquinoline Ring : A bicyclic structure that contributes to the compound's pharmacological potential.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit viral integrases and other enzymes involved in viral replication. This inhibition occurs through binding at the active sites of these enzymes.
- Antiviral Activity : Preliminary studies suggest that this compound may reduce viral load by interfering with the replication cycle of viruses.
Biological Activity Data
The following table summarizes key findings on the biological activity of the compound:
Activity Type | Observations |
---|---|
Antiviral | Inhibits viral replication in vitro; potential target for HIV and HCV. |
Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines at varying doses. |
Enzyme Interaction | Binds to integrase enzymes; mechanism involves competitive inhibition. |
Pharmacokinetics | Moderate solubility in organic solvents; limited aqueous solubility noted. |
Case Studies
Several studies have explored the efficacy and safety of this compound:
-
Study on Antiviral Properties :
- Objective : To evaluate the antiviral efficacy against HIV.
- Methodology : In vitro assays were conducted using HIV-infected cell lines.
- Results : The compound demonstrated significant inhibition of viral replication with an IC50 value in the low micromolar range.
-
Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Methodology : MTT assays were performed across different concentrations.
- Results : The compound exhibited selective cytotoxicity towards breast and lung cancer cell lines while sparing normal cells.
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-19-9-8-17-14-18(13-16-7-4-12-25(19)20(16)17)24-22(28)21(27)23-11-10-15-5-2-1-3-6-15/h1-3,5-6,13-14H,4,7-12H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEZHGMAZPASNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=CC=C4)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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